molecular formula C8H8ClN3O B13824008 2-(6-Chloroimidazo[1,2-B]pyridazin-3-YL)ethan-1-OL

2-(6-Chloroimidazo[1,2-B]pyridazin-3-YL)ethan-1-OL

Cat. No.: B13824008
M. Wt: 197.62 g/mol
InChI Key: BRWOFVOJFUYDBX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-imidazo[1,2-b]pyridazine-3-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-3-nitroimidazo[1,2-b]pyridazine with reducing agents to yield the desired methanol derivative . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 6-chloro-imidazo[1,2-b]pyridazine-3-methanol may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-imidazo[1,2-b]pyridazine-3-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-imidazo[1,2-b]pyridazine-3-methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-imidazo[1,2-b]pyridazine-3-methanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-imidazo[1,2-b]pyridazine-3-methanol is unique due to its specific substitution pattern and the presence of a methanol group, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and selectivity .

Properties

Molecular Formula

C8H8ClN3O

Molecular Weight

197.62 g/mol

IUPAC Name

2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethanol

InChI

InChI=1S/C8H8ClN3O/c9-7-1-2-8-10-5-6(3-4-13)12(8)11-7/h1-2,5,13H,3-4H2

InChI Key

BRWOFVOJFUYDBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN2C1=NC=C2CCO)Cl

Origin of Product

United States

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